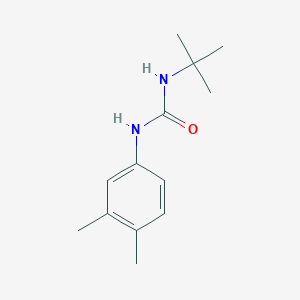

1-Tert-butyl-3-(3,4-dimethylphenyl)urea

Description

Historical Context and Significance of Substituted Urea (B33335) Scaffolds in Chemical Science

The journey of urea began in 1828 when Friedrich Wöhler synthesized it from inorganic starting materials, a landmark event that challenged the theory of vitalism and laid the foundation for modern organic chemistry. Since then, the urea scaffold has become a cornerstone in chemical synthesis. Substituted ureas, in particular, have garnered immense interest due to their wide-ranging applications. The ability of the urea moiety to act as a rigid and reliable hydrogen bond donor-acceptor unit is central to its utility. wikipedia.org This characteristic allows for precise molecular recognition and interaction with biological targets, making substituted ureas a frequent feature in the design of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Historically, the synthesis of substituted ureas often involved hazardous reagents like phosgene (B1210022) and isocyanates. wikipedia.org However, modern synthetic chemistry has evolved to include safer and more efficient methods, such as the reaction of amines with potassium isocyanate in water, highlighting the ongoing efforts to develop greener chemical processes. rsc.orgrsc.org

Current Research Landscape of 1-Tert-butyl-3-(3,4-dimethylphenyl)urea and Related Congeners

While specific research on this compound is not extensively documented, the activities of its congeners provide a strong indication of its potential areas of interest. Phenylurea herbicides, for instance, are a major class of agrochemicals that function by inhibiting photosynthesis in weeds. researchgate.netresearchgate.net Compounds like Diuron and Isoproturon, which share the N-phenylurea core, are effective herbicides used in the cultivation of various crops. researchgate.netresearchgate.net The mode of action for these herbicides involves the inhibition of photosystem II, a critical component of the photosynthetic electron transport chain. researchgate.netresearchgate.net

Another significant area of research for substituted ureas is in their role as plant growth regulators. Diphenylurea derivatives, for example, exhibit cytokinin activity, promoting cell division and growth in plants. actahort.orgresearchgate.netsemanticscholar.orgnih.govishs.org Some have been developed as inhibitors of cytokinin oxidase/dehydrogenase, an enzyme responsible for cytokinin degradation, thereby enhancing plant growth and stress resistance. actahort.orgresearchgate.netnih.govishs.org

The structural features of this compound, particularly the N-tert-butyl group, are also of interest. Research has shown that bulky substituents on the urea nitrogen can lead to dynamic covalent chemistry, where the urea bond can reversibly break and reform. This property is being explored for the development of self-healing polymers and other responsive materials.

Below are data tables for representative substituted urea compounds, illustrating their applications and properties.

Table 1: Prominent Phenylurea Herbicides and their Properties

| Compound Name | Chemical Structure | Primary Application | Mode of Action |

| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Herbicide | Inhibition of Photosystem II |

| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | Herbicide | Inhibition of Photosystem II |

| Tebuthiuron | N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea | Herbicide | Inhibition of Photosystem II |

Table 2: Diphenylurea Derivatives with Cytokinin-Related Activity

| Compound Name | Chemical Structure | Biological Activity |

| Diphenylurea | 1,3-diphenylurea | Weak cytokinin activity |

| Thidiazuron (TDZ) | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | Potent cytokinin activity, not degraded by cytokinin oxidase/dehydrogenase |

| Forchlorfenuron (CPPU) | N-(2-chloro-4-pyridyl)-N'-phenylurea | Cytokinin activity, inhibits cytokinin oxidase/dehydrogenase |

Broader Implications of Aryl-Alkyl Urea Architectures in Chemical Biology and Material Science

The aryl-alkyl urea architecture, as seen in this compound, holds significant promise beyond agriculture. In chemical biology, this scaffold is a key component in the design of kinase inhibitors for cancer therapy. The urea moiety's ability to form specific hydrogen bonds with the hinge region of protein kinases makes it an effective pharmacophore.

In material science, the hydrogen-bonding capabilities of ureas are exploited to create supramolecular polymers with unique properties. The self-assembly of urea-containing molecules can lead to the formation of well-ordered structures, such as nanofibers and gels. These materials have potential applications in areas like tissue engineering and drug delivery. The aforementioned dynamic nature of hindered ureas also opens avenues for creating adaptable and recyclable materials. The synthesis of various N-aryl-N'-(mono- or di-substituted)-urea derivatives is an active area of research, with methods being developed to allow for a wide range of functional groups to be incorporated, further expanding the potential applications of this versatile chemical class. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-(3,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9-6-7-11(8-10(9)2)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDMRWZMQODZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Tert Butyl 3 3,4 Dimethylphenyl Urea

Established Reaction Pathways for the Core 1-Tert-butyl-3-(3,4-dimethylphenyl)urea Structure

The formation of the urea (B33335) linkage is central to the synthesis of this compound. Several established methods can be employed to construct this functional group, with the amine-isocyanate coupling route being the most prominent.

Amine-Isocyanate Coupling Routes and Variations

The most direct and widely used method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. For the target molecule, this involves the nucleophilic addition of tert-butylamine (B42293) to 3,4-dimethylphenyl isocyanate. asianpubs.orgnoaa.gov This reaction is typically exothermic and carried out in an inert solvent such as acetone (B3395972) or dichloromethane. asianpubs.org

The isocyanate precursor, 3,4-dimethylphenyl isocyanate, can be synthesized from 3,4-dimethylaniline (B50824) by reacting it with phosgene (B1210022) or a safer phosgene equivalent like triphosgene. asianpubs.org The reaction progress is often monitored by infrared spectroscopy, confirming the formation of the isocyanate group (peak at 2250-2275 cm⁻¹) and the disappearance of the primary amine peak. asianpubs.org

Variations on this theme include one-pot procedures that avoid the isolation of the potentially hazardous isocyanate intermediate. One such approach involves a Staudinger–aza-Wittig reaction, where an azide (B81097) is converted in situ to an isocyanate, which then reacts with an added amine to form the urea derivative. beilstein-journals.org Another related synthesis for a thiourea (B124793) analogue involves a two-step process where an aniline (B41778) first reacts with carbon disulfide (CS2), followed by a reaction with tert-butylamine. google.com

Table 1: Key Reactants for Amine-Isocyanate Coupling

| Reactant A | Reactant B | Product |

|---|---|---|

| 3,4-Dimethylphenyl isocyanate | tert-Butylamine | This compound |

Catalytic Approaches in Urea Bond Formation

While the reaction of an amine with an isocyanate is often efficient without a catalyst, several catalytic methods have been developed for urea synthesis, particularly for isocyanate-free pathways. One patented method describes the synthesis of substituted phenylureas by reacting a substituted aniline directly with excess urea at high temperatures (130–250 °C) in the presence of a secondary amine, with the concurrent removal of ammonia. google.com

Isocyanate-free routes offer an alternative approach to avoid handling toxic precursors. For example, di-tert-butyl dicarbamates can react with diamines in the presence of a catalyst like potassium tert-butoxide (KOt-Bu) to form polyureas. tue.nl This principle could be adapted for the synthesis of small molecules. Additionally, phase-transfer catalysis has been employed in the Hofmann carbylamine reaction to generate isocyanides from primary amines, which are versatile intermediates in organic synthesis. orgsyn.org

Although applied to different molecular systems, the use of solid acid catalysts, such as tungstate (B81510) sulphuric acid, has proven effective in condensation reactions to form complex heterocyclic structures, demonstrating the potential of heterogeneous catalysis in related synthetic transformations. nih.gov

Derivatization Strategies for this compound Analogues

Chemical modification of the parent structure is a common strategy to fine-tune its properties. Derivatization can be targeted at either the aliphatic tert-butyl group or the aromatic dimethylphenyl moiety.

Modifications of the Tert-butyl Moiety

The tert-butyl group, while providing steric bulk, can be a site for chemical or metabolic modification. One significant transformation is its removal, which can be achieved under acidic conditions.

Acid-Assisted De-tert-butylation : Treatment with a strong acid, such as methanesulfonic acid or trifluoroacetic acid (TFA), can cleave the tert-butyl group to form a tert-butyl carbocation and the corresponding N-(3,4-dimethylphenyl)urea. This reaction effectively "turns off" the dynamic reversibility seen in some hindered urea bonds, leading to a more stable structure.

Metabolic Stability Enhancement : In medicinal chemistry contexts, the tert-butyl group can be susceptible to oxidative metabolism. A strategy to improve metabolic stability involves replacing it with bioisosteres. For instance, substituting the tert-butyl group with a trifluoromethylcyclopropyl group has been shown to enhance metabolic stability both in vitro and in vivo.

Substituent Effects on the Dimethylphenyl Group

Modifying the substituents on the aromatic ring is a powerful tool for altering the electronic and steric properties of the molecule. While the parent compound has two methyl groups at the 3- and 4-positions, the introduction of other functional groups can have profound effects.

The electronic nature of the substituents—whether they are electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., nitro, cyano, halogen)—influences the reactivity of the aromatic ring and the properties of the urea functional group. asianpubs.org For example, in analogous diaryl urea compounds like sorafenib, the specific substitution pattern on the phenyl ring is critical for its biological activity. asianpubs.org Studies on other aromatic systems have demonstrated that altering substituents can tune photophysical properties, crystal packing, and intermolecular interactions like hydrogen bonding.

Table 3: Conceptual Substituent Modifications on the Dimethylphenyl Ring

| Original Substituents | Potential New Substituent | Expected Effect on Properties |

|---|---|---|

| 3,4-dimethyl | Add 5-nitro (-NO₂) | Increases electron-withdrawing character, may alter hydrogen bonding. |

| 3,4-dimethyl | Replace with 3,4-dichloro (-Cl) | Increases lipophilicity, introduces halogen bonding potential. |

| 3,4-dimethyl | Replace with 3,4-dimethoxy (-OCH₃) | Increases electron-donating character, may alter solubility and hydrogen bond accepting ability. |

Diversification via Urea Nitrogen Functionalization

The diversification of the this compound scaffold can be achieved by functionalizing the nitrogen atoms of the urea moiety. N-alkylation and N-arylation are common strategies to introduce additional substituents, which can significantly alter the compound's properties. acs.orgnih.govrsc.org

N-Alkylation: The alkylation of unsymmetrical ureas can be regioselective. acs.org In the case of N,N'-diarylureas, alkylation tends to occur at the more sterically congested nitrogen atom. acs.org For this compound, the nitrogen attached to the bulky tert-butyl group is significantly more hindered. Therefore, alkylation would be expected to occur on the nitrogen atom attached to the 3,4-dimethylphenyl group. This can be achieved using various alkylating agents in the presence of a base. nih.govwikipedia.orggoogle.com

N-Arylation: Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the N-arylation of ureas. rsc.orgresearchgate.net This would involve reacting the parent urea with an aryl halide in the presence of a palladium catalyst and a suitable ligand. Similar to alkylation, the reaction would likely occur on the less hindered nitrogen atom.

| Transformation | Reagents/Catalysts | Expected Product | Key Findings/Regioselectivity | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-1-tert-butyl-3-(3,4-dimethylphenyl)urea | Alkylation is expected to occur on the less hindered nitrogen (attached to the aryl group). | acs.orgnih.gov |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | 1-Aryl-1-tert-butyl-3-(3,4-dimethylphenyl)urea | Arylation is expected on the less hindered nitrogen. | rsc.orgorganic-chemistry.org |

Table 2: Potential Nitrogen Functionalization Reactions

Green Chemistry Principles and Sustainable Synthesis of Urea Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of urea synthesis, several strategies can be employed to make the production of compounds like this compound more sustainable.

One significant approach is the use of carbon dioxide (CO2) as a C1 building block, which is a safer and more environmentally friendly alternative to phosgene and its derivatives. organic-chemistry.org The direct synthesis of ureas from amines and CO2 can be achieved under various conditions, sometimes even without a catalyst or solvent.

"On-water" synthesis is another green chemistry approach where the reaction is carried out in water, which serves as a non-toxic and readily available solvent. organic-chemistry.org This method can be highly efficient for the synthesis of unsymmetrical ureas from isocyanates and amines, often with simple product isolation through filtration. organic-chemistry.org

| Green Chemistry Principle | Application in Urea Synthesis | Advantages | Reference |

| Use of Renewable Feedstocks | Utilization of CO2 as a carbonyl source. | Reduces reliance on toxic phosgene, utilizes a greenhouse gas. | organic-chemistry.org |

| Safer Solvents and Auxiliaries | "On-water" synthesis. | Avoids the use of volatile organic compounds (VOCs), simplifies workup. | organic-chemistry.org |

| Catalysis | Development of catalyst-free or highly efficient catalytic systems. | Reduces energy consumption and waste generation. | General Principle |

Table 3: Application of Green Chemistry Principles

Advanced Synthetic Techniques for Stereochemical Control and Regioselectivity

Stereochemical Control: Introducing chirality into urea derivatives is crucial for applications in asymmetric catalysis and medicinal chemistry. While this compound itself is achiral, stereocenters can be introduced through the use of chiral starting materials or auxiliaries. osi.lv

For instance, if a chiral amine or isocyanate were used in the synthesis, a chiral urea could be obtained. Another advanced technique is the use of a chiral auxiliary. A chiral auxiliary is a temporary chemical entity that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lvresearchgate.net After the desired stereoselective transformation, the auxiliary can be removed.

Regioselectivity: As discussed in the context of nitrogen functionalization, regioselectivity is a key consideration when modifying the urea scaffold. acs.org The inherent electronic and steric differences between the two nitrogen atoms in an unsymmetrical urea like this compound can be exploited to achieve selective functionalization at one nitrogen over the other. acs.orgnih.govresearchgate.netethz.ch For example, directed ortho-metalation can be used to functionalize the aryl ring at a specific position, guided by the urea functionality. nih.govacs.org

| Technique | Description | Application to Urea Synthesis | Reference |

| Stereochemical Control | |||

| Use of Chiral Starting Materials | Employing enantiomerically pure amines or isocyanates. | Direct synthesis of chiral urea derivatives. | nih.gov |

| Chiral Auxiliaries | Temporarily introducing a chiral group to guide a stereoselective reaction. | Diastereoselective synthesis of ureas. osi.lvresearchgate.net | osi.lvresearchgate.net |

| Regioselectivity | |||

| Directed ortho-Metalation | A substituent directs deprotonation to an adjacent position on an aromatic ring. | Site-selective functionalization of the aryl ring of the urea. | nih.govacs.org |

| Exploiting Steric/Electronic Bias | The inherent properties of the substituents on the urea nitrogens direct the regiochemical outcome of a reaction. | Selective N-alkylation or N-arylation. | acs.org |

Table 4: Advanced Synthetic Techniques

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 Tert Butyl 3 3,4 Dimethylphenyl Urea Derivatives

Impact of Substituent Variation on Biological Activity and Potency

The biological activity of 1-tert-butyl-3-(3,4-dimethylphenyl)urea derivatives is highly sensitive to the nature and position of substituents on the aryl ring, the characteristics of the alkyl group on the other nitrogen, and the integrity of the urea (B33335) linkage.

The substitution pattern on the phenyl ring of urea derivatives plays a pivotal role in determining their biological efficacy. Research has consistently shown that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents significantly influence activity.

Generally, the introduction of substituents onto the aromatic ring can enhance the activity of aryl urea compounds. mdpi.com Studies on various aryl urea derivatives have demonstrated that electron-withdrawing substituents often lead to a greater biological effect compared to electron-donating groups. mdpi.comrsc.org For instance, in a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, the presence of small, non-polar substituents at the meta or para positions of the phenyl ring dramatically increased inhibitory potency compared to the unsubstituted analog. nih.gov Conversely, placing these substituents at the ortho position had a detrimental effect on activity. nih.gov

The size of hydrophobic substituents at the para position has also been shown to correlate with potency. Increasing the size of these groups can lead to a significant fold-increase in inhibitory power. nih.gov However, the introduction of polar substituents at the para position often results in less potent inhibitors. nih.gov Halogenation of the phenyl ring can be a strategic modification to block metabolic oxidation and decrease the ring's electron density, which in some cases has been correlated with increased potency. nih.gov

| Substituent Position | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|

| meta or para | Small, non-polar | Increased potency | nih.gov |

| ortho | Small, non-polar | Decreased potency | nih.gov |

| para | Increasingly large, hydrophobic | Increased potency | nih.gov |

| para | Polar | Decreased potency | nih.gov |

| - | Electron-withdrawing | Generally increased activity | mdpi.comrsc.org |

| - | Electron-donating | Generally lower activity | rsc.org |

The tert-butyl group is a bulky, hydrophobic moiety that significantly influences the conformational preferences and binding interactions of the parent molecule. In the context of this compound, the tert-butyl group is crucial for establishing specific interactions within the binding pocket of a biological target.

Nuclear Magnetic Resonance (NMR) studies have highlighted the utility of the tert-butyl group in identifying ligand binding sites on proteins. nih.gov The intense signals produced by tert-butyl groups allow for the observation of nuclear Overhauser effects (NOEs) with the target protein, even when the group is not fully solvent-exposed. nih.gov This provides a powerful method for pinpointing the ligand's location and orientation within the binding site. nih.gov

The urea linkage is a key pharmacophoric element in many bioactive molecules, including this compound. researchgate.netresearchgate.netchem-space.com This functional group is capable of forming multiple stable hydrogen bonds with biological targets, acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). researchgate.netresearchgate.netnih.gov These interactions are fundamental to the specific biological activity of urea derivatives. nih.gov

Modifications to the urea linkage can have profound effects on the compound's activity. For example, methylation of one of the urea nitrogens can alter the hydrogen bonding pattern and conformational preferences of the molecule. nih.govnih.gov The replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793) can also significantly impact biological activity, as the hydrogen bonding capabilities and electronic properties of the linkage are altered. rsc.orgnih.gov

In some cases, the urea moiety can be replaced by a bioisosteric equivalent to improve properties like metabolic stability or to explore new binding interactions. avcr.cz However, such modifications must be carefully considered, as the specific geometry and hydrogen bonding capacity of the urea group are often critical for potent biological activity.

Conformational Analysis and Its Correlation with Molecular Recognition

The three-dimensional shape, or conformation, of this compound and its derivatives is intimately linked to their ability to be recognized by and bind to biological targets. The urea moiety itself has conformational restrictions due to the delocalization of nitrogen lone pairs into the carbonyl group. researchgate.net For N,N'-diarylureas, a trans,trans conformation is generally favored in both solution and the solid state. nih.gov

The bulky tert-butyl group imposes significant steric constraints, influencing the rotational barriers around the N-C(sp3) bond. researchgate.net Computational studies on tert-butylurea (B72671) have shown that the anti geometry is more stable than the syn geometry. researchgate.net The presence of ortho substituents on the aryl ring can disrupt the planarity of the molecule and promote the formation of intermolecular hydrogen bonds. nih.gov

Computational Approaches to SAR Derivation

Computational methods are invaluable tools for elucidating the SAR of this compound derivatives and for designing new, more potent analogs.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. youtube.commdpi.com A pharmacophore model can be generated based on the structures of a series of active compounds (ligand-based) or from the structure of the biological target in complex with a ligand (structure-based). youtube.com

Statistical and Machine Learning Methods in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that correlate the chemical structure of a compound with its biological activity. In the context of this compound derivatives, these models are instrumental in predicting the activity of novel analogs and guiding the synthesis of more potent and selective compounds. The development of robust QSAR models relies heavily on sophisticated statistical and machine learning methods to handle complex datasets and uncover meaningful relationships between molecular descriptors and biological endpoints.

The general workflow for developing a QSAR model involves several key stages: data collection, calculation of molecular descriptors, development of the mathematical model using statistical or machine learning techniques, and rigorous validation of the model's predictive power. nih.gov

Statistical Methods

A cornerstone of QSAR analysis is the use of statistical methods to establish a linear relationship between molecular descriptors (independent variables) and biological activity (dependent variable).

Multiple Linear Regression (MLR): MLR is a widely used statistical technique that attempts to model the relationship between two or more explanatory variables and a response variable by fitting a linear equation to the observed data. researchgate.netnih.gov For a QSAR model, the equation takes the general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept. The selection of descriptors is a critical step, as they should be relevant to the biological activity and not highly intercorrelated. researchgate.net

In a study on a series of 1,10-phenanthroline (B135089) derivatives, a class of compounds with some structural similarities to urea derivatives in terms of aromatic and heterocyclic systems, MLR was used to develop a QSAR model for their antiplasmodial activity. The best model incorporated descriptors such as atomic net charges, dipole moment, polarizability, and the logarithm of the partition coefficient (log P). researchgate.net The statistical quality of the MLR model is assessed using several parameters, as illustrated in the table below.

| pred_r² | The coefficient of determination for an external test set, indicating the model's ability to predict the activity of new compounds. | > 0.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Machine Learning Methods

With the increasing complexity of chemical data, machine learning (ML) algorithms have become indispensable tools in QSAR modeling. youtube.com These methods can capture non-linear relationships between descriptors and activity, often leading to more robust and predictive models. mdpi.com

Support Vector Machines (SVM): SVM is a powerful supervised learning algorithm used for both classification and regression tasks. In QSAR, SVM aims to find a hyperplane that best separates compounds into different activity classes or predicts a continuous activity value. uninsubria.it For non-linear relationships, SVM uses a kernel function to map the data into a higher-dimensional space where a linear separation is possible. nih.gov

Random Forest (RF): RF is an ensemble learning method that constructs a multitude of decision trees during training. For a regression task, the final prediction is the average of the predictions from all individual trees. This approach helps to avoid overfitting and generally yields high predictive accuracy.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They consist of interconnected nodes (neurons) organized in layers. ANNs are particularly adept at modeling complex, non-linear relationships in large datasets. researchgate.net

Research Findings in Phenylurea Derivatives

While specific QSAR studies on this compound are not extensively documented in publicly available literature, research on analogous phenylurea herbicides provides valuable insights into the application of these methods. A study on the environmental risk of 36 phenylurea herbicides employed both MLR and RF to develop QSAR models for predicting their hazardous concentration to 5% of species (HC₅). nih.gov

The study found that the RF model exhibited superior predictive performance compared to the MLR model. nih.gov The key molecular descriptors identified as influencing the toxicity of these phenylurea herbicides were related to their spatial structure, electronic properties, and hydrophobicity. nih.gov

Table 2: Comparison of MLR and RF Models for Phenylurea Herbicide Toxicity

| Model | r² (training set) | q² (cross-validation) | pred_r² (test set) |

|---|---|---|---|

| MLR | 0.86 | - | - |

| RF | 0.90 | - | - |

In another relevant study on diaryl urea derivatives as B-RAF inhibitors, researchers compared a linear MLR model with a non-linear partial least squares least squares support vector machine (PLS-LS-SVM) model. nih.gov The dataset comprised 35 compounds. The results demonstrated the superior predictive capability of the non-linear PLS-LS-SVM model, indicating that non-linear relationships play a crucial role in the activity of these urea derivatives. nih.govnih.gov The important descriptors in this model were related to the size, degree of branching, aromaticity, and polarizability of the molecules. nih.gov

These findings underscore the importance of selecting appropriate statistical and machine learning methods based on the nature of the dataset and the underlying structure-activity relationships. For derivatives of this compound, it is likely that a combination of linear and non-linear modeling approaches would be necessary to develop comprehensive and predictive QSAR models. The validation of these models using both internal and external datasets is crucial to ensure their reliability for guiding the design of new, potent analogs. nih.govresearchgate.net

Computational and Theoretical Chemistry of 1 Tert Butyl 3 3,4 Dimethylphenyl Urea

Molecular Docking Simulations for Putative Binding Sites and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger receptor protein. ijpsr.com This method is instrumental in identifying potential biological targets and understanding the intermolecular forces that stabilize the complex. For substituted ureas like 1-Tert-butyl-3-(3,4-dimethylphenyl)urea, docking studies can reveal key interactions within a protein's active site.

In studies of analogous 1,3-disubstituted ureas, molecular docking has been successfully employed to explore their binding affinity with various protein targets, such as epoxide hydrolase. ijpsr.com These simulations typically involve preparing the three-dimensional structure of the ligand and the receptor, followed by a search algorithm that explores various binding poses. The poses are then scored based on a function that estimates the binding free energy.

For instance, a docking study on a series of 1,3-disubstituted ureas against epoxide hydrolase revealed that the carbonyl oxygen of the urea (B33335) moiety is a critical hydrogen bond acceptor. ijpsr.com It was observed to form hydrogen bonds with tyrosine residues (TYR381 and TYR465) in the active site, with interaction distances of 1.67 Å and 2.24 Å, respectively. ijpsr.com Similarly, in the case of this compound, the urea core would be expected to play a central role in anchoring the molecule within a binding pocket, while the tert-butyl and dimethylphenyl groups would likely engage in hydrophobic interactions with nonpolar residues. The specific binding mode and affinity would be dependent on the topology and chemical nature of the receptor's active site.

A hypothetical docking study of this compound might yield results similar to those observed for structurally related compounds. The table below illustrates potential interactions and their corresponding energies, which are crucial for ranking and prioritizing candidate molecules in drug discovery pipelines.

| Interaction Type | Interacting Residue (Example) | Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | TYR381 (Phenolic Oxygen) | ~1.7 | -2.5 |

| Hydrogen Bond | TYR465 (Phenolic Oxygen) | ~2.2 | -1.8 |

| Hydrophobic (Alkyl-Aryl) | LEU264 | ~3.5 | -1.2 |

| Hydrophobic (Pi-Alkyl) | ILE259 | ~4.0 | -0.9 |

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and the assessment of complex stability over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor.

Simulations of urea and its derivatives in various environments have provided valuable insights into their behavior. For example, MD simulations of urea crystals have been used to study melting mechanisms and surface reconstructions. researchgate.net These studies have shown that the mobility of urea molecules is higher on the crystal surfaces, particularly at the corners and edges, which can be a precursor to melting. researchgate.net

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By simulating the complex for several nanoseconds or longer, researchers can observe whether the key interactions are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the system. A stable complex will typically exhibit low RMSD fluctuations over the course of the simulation. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies through methods like MM-PBSA and MM-GBSA.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) Applications

DFT is a computational method that models the electronic structure of many-body systems. researching.cn It has been widely applied to study the geometry, electronic properties, and vibrational frequencies of urea derivatives. For the related compound 3-Tert-Butyl-1-(3-hydroxyphenyl)urea (B11947072), DFT calculations using the B3LYP method with a 6-311+G(2d,p) basis set have been shown to accurately predict the molecular structure, with results closely matching those obtained from X-ray crystallography. researching.cn

Such calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, in a study of 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a molecule that is soft and highly reactive. eurjchem.com Similar calculations for this compound would provide valuable information about its reactivity profile.

Table of DFT Calculated Properties for a Urea Analog:

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.5 D |

| Total Energy | -850 Hartree |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is typically mapped onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

In MEP maps, regions of negative potential (usually colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For urea derivatives, the oxygen atom of the carbonyl group consistently appears as a region of high negative electrostatic potential, making it a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The amine protons, in turn, represent regions of positive potential. For this compound, an MEP analysis would highlight the electronegative character of the urea oxygen and the electropositive nature of the N-H protons, providing a visual representation of its reactive sites.

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijpsr.com This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structures of known active compounds.

In a structure-based virtual screening campaign, a library of compounds can be docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for further experimental testing. This methodology significantly accelerates the initial stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. Instead of screening existing compounds, de novo design algorithms build new molecules atom by atom or fragment by fragment within the constraints of a receptor's binding site. This approach has the potential to generate highly novel and potent ligands that may not be present in existing chemical libraries. Both virtual screening and de novo design are powerful strategies that can be applied to discover new bioactive molecules based on the this compound scaffold.

Analytical Methodologies for the Characterization and Quantification of 1 Tert Butyl 3 3,4 Dimethylphenyl Urea in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural characterization of newly synthesized molecules like 1-tert-butyl-3-(3,4-dimethylphenyl)urea. These techniques probe the interaction of the molecule with electromagnetic radiation to reveal its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize substituted ureas. rsc.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the two methyl groups on the phenyl ring would also produce singlets. The aromatic protons on the disubstituted benzene (B151609) ring would exhibit a more complex splitting pattern, providing information about their relative positions. The N-H protons of the urea (B33335) linkage would appear as two separate signals, which can sometimes be broad and their chemical shift can be dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon of the urea group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the two methyl carbons on the phenyl ring, and the various aromatic carbons. The chemical shifts of these carbons are indicative of their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| tert-butyl (C(CH₃)₃) | ~1.3-1.4 (s, 9H) | ~50 |

| tert-butyl (C(CH₃)₃) | ~29 | |

| Phenyl-CH₃ | ~2.2 (s, 6H) | ~19, ~20 |

| Aromatic CH | ~7.0-7.3 (m, 3H) | ~115-135 |

| Aromatic C (quaternary) | ~130-140 | |

| Urea NH | Variable (br s, 2H) | |

| Urea C=O | ~155 |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. 's' denotes a singlet, 'm' a multiplet, and 'br s' a broad singlet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researching.cn For this compound, the IR spectrum would show characteristic absorption bands. A strong absorption peak corresponding to the C=O (carbonyl) stretching of the urea group is expected around 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic (tert-butyl and methyl) groups would be observed around 2850-3100 cm⁻¹, and aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study compounds with chromophores, such as aromatic rings. This compound, containing a substituted phenyl ring, is expected to absorb UV light. This technique is often employed to assess the purity of a sample and for quantitative analysis, as the absorbance is proportional to the concentration of the compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (urea) | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2970 |

| C=O (urea) | Stretching | 1630-1680 |

| C=C (aromatic) | Stretching | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. researching.cnresearchgate.net The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic fragmentation pattern would involve the loss of the tert-butyl group, a stable tertiary carbocation, leading to a prominent fragment ion. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. rsc.orgnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule, serving as a definitive confirmation of its identity. nih.gov

The coupling of mass spectrometry with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) is a powerful approach for analyzing complex mixtures.

LC-MS is particularly well-suited for the analysis of urea compounds, which can be thermally labile. illinois.edu The sample is first separated by the LC system, and the eluting components are directly introduced into the mass spectrometer for detection and identification. This is useful for both qualitative and quantitative analysis, allowing for the separation and identification of the target compound from impurities or in a complex matrix. nih.govdiva-portal.org

GC-MS can also be used, although the thermal stability of the urea derivative must be considered. researchgate.net In this technique, the sample is vaporized and separated in the gas phase before entering the mass spectrometer. It is often used for the analysis of more volatile compounds. nih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental for assessing the purity of a compound and for its quantification.

Thin-layer chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.orgorgsyn.org By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the number of components in the sample can be visualized, typically under UV light. uva.nl

Column chromatography is a preparative technique used to purify the synthesized compound. rsc.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture is passed through to separate the desired compound from impurities based on their differential adsorption to the stationary phase. uva.nl

High-performance liquid chromatography (HPLC) is a highly efficient separation technique used for both purity assessment and quantitative analysis. illinois.edu A high-pressure pump forces the sample through a column packed with a stationary phase, leading to a high-resolution separation of the components. When coupled with a suitable detector (e.g., UV), HPLC can be used to determine the percentage purity of this compound and to quantify it in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of substituted ureas due to its high resolution and sensitivity. It is particularly well-suited for non-volatile and thermally sensitive compounds like many phenylureas. In research contexts, HPLC is used for purity assessment, quantification, and monitoring the kinetics of reactions involving this compound.

The analysis of a closely related analogue, N-t-butyl-N'-phenyl urea (Ph-tBEU), provides a clear example of a typical HPLC methodology. In one study, the hydrolysis kinetics of this compound were analyzed using a reverse-phase HPLC system. epa.gov The method employed a gradient elution, which is common for separating components in a complex mixture or for analyzing compounds over a wide range of polarities. A Photo Diode Array (PDA) detector was used for quantification, allowing for the selection of the optimal wavelength for maximum absorbance of the analyte, thereby increasing sensitivity. epa.gov

A standard HPLC method for a substituted urea like this compound would involve a C18 or a phenyl-hexyl stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Conditions for Analysis of a Related Phenyl Urea Compound

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu LC system (LC-20AT) with PDA detector (SPD-M20A) epa.gov |

| Column | Phenomenex Kinetex Ph-hexyl (5 µm, 100 mm × 4.6 mm) epa.gov |

| Mobile Phase | Gradient of 0.1% TFA in Water and Acetonitrile epa.gov |

| Detection | PDA at 264 nm (for kinetic studies) or 242 nm epa.gov |

| Application | Quantification and kinetic analysis of hydrolysis epa.gov |

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, but its application to phenylurea compounds, including this compound, presents significant challenges. Many phenylurea herbicides are known to be thermally labile, meaning they can decompose at the high temperatures typically required for GC analysis (in the injector and column). nih.gov This thermal instability can lead to inaccurate quantification and the appearance of degradation peaks in the chromatogram.

To overcome this limitation, derivatization is often a necessary prerequisite for GC analysis of phenylureas. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. For a urea compound, this could involve reaction with an agent that converts the polar N-H groups into less polar, more stable moieties.

However, due to these complexities, HPLC is generally the preferred method for the analysis of phenylurea herbicides and related compounds. nih.gov If GC were to be employed for this compound, it would likely be coupled with a mass spectrometry (MS) detector. GC-MS provides structural information that can confirm the identity of the analyte and distinguish it from any degradation products. Methods developed for other volatile organic compounds, such as methyl tert-butyl ether (MTBE), often use a purge-and-trap system to extract the analyte, followed by GC-MS analysis, a technique that could be adapted if a suitable volatile derivative of the target urea were created.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method widely used in research for monitoring reaction progress, identifying compounds, and determining purity. For a compound like this compound, TLC provides a quick assessment of its presence in a sample.

The process involves spotting a solution of the sample onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots are visualized. Since many urea compounds are not colored, visualization is typically achieved by using a UV lamp (if the compound is UV-active) or by staining the plate with a chemical reagent. Common stains include potassium permanganate (B83412) or iodine vapor, which react with organic compounds to produce colored spots. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify compounds.

Table 2: General Parameters for TLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 (F254 indicates fluorescence under 254 nm UV light) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ratio is optimized to achieve good separation (typically an Rf value between 0.2 and 0.8). |

| Application | Spotting the sample solution using a capillary tube. |

| Development | In a closed chamber to ensure solvent vapor saturation. |

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate, iodine). |

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, obtaining a single crystal and analyzing it via X-ray diffraction would provide unambiguous proof of its structure and conformation in the solid state.

Table 3: Representative Crystallographic Data for an Analogous Substituted Urea Compound

| Parameter | Example Value (from 3-tert-butyl-1-(3-hydroxyphenyl)urea) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Parameters | a = 11.8142 Å, b = 17.6200 Å, c = 11.7902 Å |

| Molecules per Unit Cell (Z) | 8 |

| Key Interactions | Hydrogen bonding and van der Waals forces |

Emerging Research Directions and Future Prospects for 1 Tert Butyl 3 3,4 Dimethylphenyl Urea in Chemical Innovation

Exploration in Supramolecular Chemistry and Self-Assembly

The urea (B33335) functional group is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular structures. This is primarily due to the strong and directional hydrogen bonds that can form between the N-H donors and the C=O acceptor of the urea group. In the case of 1-Tert-butyl-3-(3,4-dimethylphenyl)urea, these hydrogen-bonding capabilities are expected to drive the formation of one-dimensional tapes or other organized aggregates in suitable solvents or in the solid state. nih.govresearchgate.net

The presence of the bulky tert-butyl group can influence the geometry and stability of these assemblies, potentially leading to the formation of unique, non-covalent architectures. nih.gov The dimethylphenyl group can also participate in π-π stacking interactions, further stabilizing the supramolecular structures. Research in this area could focus on controlling the self-assembly process through changes in solvent, temperature, or by introducing co-forming molecules. The resulting supramolecular gels or liquid crystals could have applications in areas such as sensing, controlled release, and as templates for the synthesis of other materials. nih.govresearchgate.net

A study on C3-symmetric tris-urea frameworks has shown their excellent capacity as low-molecular-weight gelators (LMWGs) in a wide range of media, from organic solvents to water. nih.gov By analogy, the specific substitution pattern of this compound offers a tunable platform for designing new LMWGs.

| Potential Supramolecular Structures | Driving Forces | Potential Applications |

| 1D Tapes/Fibers | Hydrogen Bonding, π-π Stacking | Gelators, Templates for Nanomaterials |

| Liquid Crystals | Anisotropic Molecular Shape | Display Technologies, Sensors |

| Co-crystals | Host-Guest Interactions | Drug Delivery, Separation Science |

Integration into Novel Material Science Applications (e.g., Polymers, Functional Coatings)

The urea linkage is a fundamental component of polyurea polymers, which are known for their high strength, toughness, and thermal stability. rsc.org These properties arise from the extensive hydrogen bonding between polymer chains, which creates a physically cross-linked network. mdpi.com The incorporation of this compound as a monomer or an additive in polymer formulations could lead to materials with tailored properties.

The bulky tert-butyl group can disrupt polymer chain packing, potentially leading to materials with increased flexibility or altered solubility. rsc.org The dimethylphenyl group can enhance the thermal stability and modify the refractive index of the resulting polymers, which could be advantageous for applications in functional coatings and optical materials. Furthermore, the dynamic nature of the hindered urea bond under certain conditions could be exploited to create self-healing or reprocessable polymer networks. rsc.org

| Potential Material Application | Role of this compound | Anticipated Property Enhancement |

| High-Performance Polymers | Monomer or cross-linking agent | Improved thermal stability, modified mechanical properties |

| Functional Coatings | Additive | Enhanced adhesion, tailored surface properties, weather resistance |

| Self-Healing Materials | Component with dynamic bonds | Reversible cross-linking, damage repair |

Application as Chemical Probes in Advanced Biological Research

Urea derivatives have shown significant promise as scaffolds for the development of fluorescent chemical probes for the detection of ions and biomolecules. researchgate.net The urea moiety can act as a binding site for specific analytes, and this binding event can be designed to trigger a change in the fluorescence properties of an attached fluorophore. researchgate.net This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target species. researchgate.net

While this compound itself is not fluorescent, it could be chemically modified to incorporate a fluorophore. The dimethylphenyl ring provides a convenient attachment point for such modifications. The resulting probe could be explored for its ability to detect specific anions or cations through the urea binding site. For example, urea-based probes have been successfully developed for the detection of fluoride (B91410) and iron (Fe³⁺) ions. researchgate.net Furthermore, urea-based compounds are being investigated for their use in clearing agents for 3D imaging of biological tissues, preserving the fluorescence of protein reporters. nih.govtandfonline.com

| Probe Design Strategy | Target Analyte | Detection Mechanism |

| Covalent attachment of a fluorophore | Anions (e.g., F⁻, AcO⁻), Cations (e.g., Fe³⁺) | Analyte binding to urea induces a change in fluorescence |

| Integration into a FRET system | Biomolecules (e.g., enzymes, proteins) | Binding event alters the distance between FRET pairs |

| Use as a clearing agent | Biological Tissues | Improved light penetration for 3D microscopy |

Role in Agricultural Chemical Research (e.g., Herbicidal or Fungicidal Principles, excluding direct product applications)

Phenylurea derivatives are a well-established class of herbicides that act by inhibiting photosynthesis in target weeds. mdpi.com The biological activity of these compounds is highly dependent on the substitution pattern on the phenyl ring and the nature of the substituents on the urea nitrogen atoms. The 3,4-disubstituted phenyl ring is a common feature in many commercial herbicides.

Therefore, this compound represents a lead structure for the discovery of new herbicidal or fungicidal agents. Research in this area would involve the synthesis of a library of analogs with variations in the substitution on the phenyl ring and the alkyl group on the urea nitrogen. These compounds would then be screened for their biological activity against a panel of weeds and fungi. Structure-activity relationship (SAR) studies would be crucial to identify the key structural features required for potent and selective activity. researchgate.net

| Potential Agricultural Application | Mode of Action (Hypothesized) | Key Structural Features for SAR Studies |

| Herbicide | Inhibition of Photosystem II | Substitution on the phenyl ring, nature of the N-alkyl group |

| Fungicide | Disruption of fungal cell membrane or metabolic pathways | Lipophilicity, electronic properties of substituents |

| Plant Growth Regulator | Modulation of plant hormone activity | Specific stereochemistry and functional group arrangement |

Catalytic Roles and Organocatalysis Potential

Urea and thiourea (B124793) derivatives have emerged as a versatile class of organocatalysts that can activate substrates through hydrogen bonding. wikipedia.orgnih.gov This non-covalent mode of activation is particularly effective in promoting a wide range of organic reactions, including aldol, Michael, and Diels-Alder reactions. mdpi.com The two N-H groups of the urea moiety can act as a "bifunctional" catalyst, simultaneously activating both the electrophile and the nucleophile. wikipedia.org

The catalytic activity of urea derivatives can be tuned by modifying the electronic properties of the substituents. mdpi.comnih.gov The electron-donating dimethyl groups on the phenyl ring of this compound would make the urea N-H protons less acidic compared to ureas with electron-withdrawing groups. However, it could still function as an effective catalyst in certain reactions. Furthermore, aryl ureas have been utilized as directing groups and coupling partners in palladium-catalyzed C-H activation and cross-coupling reactions, highlighting their utility in transition metal catalysis. nih.govresearchgate.net

| Catalytic Application | Mechanism of Action | Potential Reactions |

| Organocatalysis | Hydrogen bond donation to activate electrophiles | Aldol additions, Michael additions, Friedel-Crafts reactions |

| Transition Metal Catalysis | Directing group for C-H activation, ligand | Cross-coupling reactions, arylation reactions |

| Asymmetric Catalysis | Chiral scaffold for enantioselective transformations | Enantioselective additions to carbonyls and imines |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The development of new molecules for specific applications is increasingly being accelerated by the use of artificial intelligence (AI) and machine learning (ML). acs.org These computational tools can be used to predict the properties of virtual compounds, identify promising lead structures, and optimize molecular designs before they are synthesized in the laboratory. nih.govacs.org

| AI/ML Application | Input Data | Predicted Output/Goal |

| QSAR Modeling | Molecular descriptors of urea analogs | Herbicidal/fungicidal activity, binding affinity |

| Generative Models | Desired property profiles | Novel urea derivatives with optimized properties |

| Property Prediction | Chemical structure | Material properties (e.g., Tg, solubility), probe characteristics (e.g., λem, quantum yield) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Tert-butyl-3-(3,4-dimethylphenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the activation of aromatic amines and subsequent urea bond formation. Key steps include:

- Coupling Reactions : Use tert-butyl isocyanate with 3,4-dimethylaniline under inert conditions (e.g., nitrogen atmosphere) to form the urea backbone .

- Solvent Selection : Polar aprotic solvents like DMF or THF enhance reactivity, while temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Critical Factors : Catalyst choice (e.g., DMAP for acceleration) and stoichiometric ratios (1:1.2 amine-to-isocyanate) significantly impact yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural elucidation:

- NMR Spectroscopy : H and C NMR confirm urea linkage (NH peaks at δ 6.5–7.5 ppm) and tert-butyl/methyl substituents .

- IR Spectroscopy : Stretching frequencies for urea C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with urea derivatives’ known targets:

- Enzyme Inhibition : Test against kinases or phosphatases using fluorometric assays .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

II. Advanced Research Questions

Q. How can computational modeling predict and optimize the bioactivity of this compound?

- Methodological Answer : Integrate quantum mechanics (QM) and molecular dynamics (MD):

- QM Calculations : Use Gaussian or ORCA to map electron density around the urea moiety, identifying reactive sites for target binding .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes like COX-2 or EGFR .

- MD Simulations : GROMACS simulates ligand-receptor stability over 100+ ns to refine binding poses .

Q. What strategies resolve discrepancies in reported biological activities of urea derivatives?

- Methodological Answer : Apply factorial design and meta-analysis:

- Factorial Design : Systematically vary parameters (e.g., pH, concentration) to isolate confounding variables .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., logP vs. IC₅₀ correlations) .

- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with cyclopropyl) to assess steric/electronic effects .

- Pharmacophore Mapping : MOE or Phase identifies critical interactions (e.g., hydrogen bonding at urea carbonyl) .

- Selectivity Profiling : Screen against off-target panels (e.g., CEREP’s SafetyScreen44) to minimize toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.